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Compound Name: JNJ4796

Cat. No.: B608230 Get Quote

An In-depth Technical Guide to the Hemagglutinin Binding Site of JNJ4796

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding site and mechanism of

action of JNJ4796, a potent, orally bioavailable small molecule inhibitor of influenza A virus.

Executive Summary
JNJ4796 is a novel antiviral compound that targets the hemagglutinin (HA) protein of influenza

A viruses, preventing viral entry into host cells. It was identified through a high-throughput

screening campaign designed to find small molecules that mimic the function of the broadly

neutralizing antibody (bnAb) CR6261.[1][2][3] Crystallographic studies have revealed that

JNJ4796 binds to a highly conserved hydrophobic groove within the stem region of HA, at the

interface of the HA1 and HA2 subunits.[1] This binding stabilizes the pre-fusion conformation of

HA, thereby inhibiting the pH-dependent conformational changes required for viral membrane

fusion with the endosomal membrane.[1][4][5] JNJ4796 exhibits broad activity against Group 1

influenza A viruses.[1][2]

Binding Site Characterization
The binding site of JNJ4796 is located in a conserved, hydrophobic pocket in the stem of the

hemagglutinin trimer.[1] This site is analogous to the epitope of the broadly neutralizing

antibody CR6261.[1][6]
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Structural Details:

X-ray crystallography of JNJ4796 in complex with H1N1 (A/Solomon Islands/3/2006) and

H5N1 (A/Vietnam/1203/2004) hemagglutinins has provided high-resolution structural details of

the interaction.[1]

Location: The binding pocket is situated at the interface between the HA1 and HA2 subunits

of a single HA protomer within the trimer.[1]

Stoichiometry: Three molecules of JNJ4796 bind to each HA trimer, with one molecule per

protomer.[1]

Key Interactions: The binding of JNJ4796 is primarily driven by hydrophobic interactions.

The molecule orients itself within the groove, with its various rings making key contacts with

conserved residues in the HA stem.[1] While specific residue interactions are detailed in the

primary literature, the overall principle is the mimicry of the key interactions made by the

bnAb CR6261.[1]

Quantitative Data: In Vitro Efficacy
The efficacy of JNJ4796 has been quantified against a panel of influenza A Group 1 viruses.

The following table summarizes the reported 50% effective concentration (EC50) values from in

vitro neutralization assays.

Influenza A Strain EC50

H1/Bris 12 nM[7]

H1/Cal 66 nM[7]

H1/NCa 38 nM[7]

H1/PR8 22 nM[7]

H1/SI06 13 nM[7]

H5/H97 449 nM[7]

H5/Viet 3.24 µM[7]
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Experimental Protocols
The identification and characterization of the JNJ4796 binding site involved a multi-step

experimental approach.

4.1. High-Throughput Screening (HTS) for Hit Identification:

Assay Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

competition assay was employed.[1][8]

Reagents:

Recombinant hemagglutinin (HA) protein.

HB80.4, a small, de novo-designed protein that mimics the binding of the bnAb CR6261 to

the HA stem.[1][8]

A library of approximately 500,000 small molecule compounds.[2][6]

Procedure:

Immobilized HA was incubated with biotinylated HB80.4.

Streptavidin-coated donor beads and acceptor beads were added, bringing them into

proximity and generating a luminescent signal.

Small molecules from the library were introduced to the assay.

Compounds that bind to the CR6261 epitope on HA displace HB80.4, leading to a

decrease in the AlphaLISA signal.

Hits were identified as compounds that caused a significant reduction in luminescence.

The benzylpiperazine class of molecules, from which JNJ4796 was derived, emerged as a

major hit class.[1][6]

4.2. X-ray Crystallography for Structural Determination:
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Protein Expression and Purification: Recombinant HA trimers (e.g., from H1N1 A/Solomon

Islands/3/2006 and H5N1 A/Vietnam/1203/2004) were expressed in a suitable expression

system (e.g., insect cells) and purified.

Complex Formation: The purified HA trimers were incubated with an excess of JNJ4796 to

ensure saturation of the binding sites.

Crystallization: The HA-JNJ4796 complex was subjected to crystallization screening to

obtain diffraction-quality crystals.

Data Collection and Structure Determination: X-ray diffraction data were collected from the

crystals. The resulting electron density maps were used to solve the three-dimensional

structure of the HA-JNJ4796 complex, revealing the precise binding site and molecular

interactions.[1]

Visualizations
Experimental Workflow for JNJ4796 Discovery and Characterization
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A flowchart illustrating the discovery and characterization of JNJ4796.
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The inhibitory mechanism of JNJ4796 on the influenza virus entry pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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